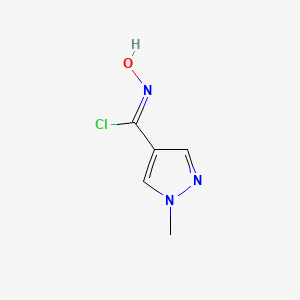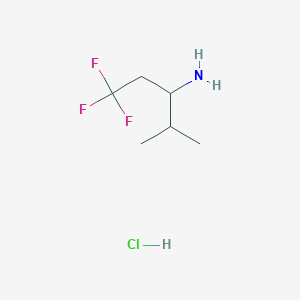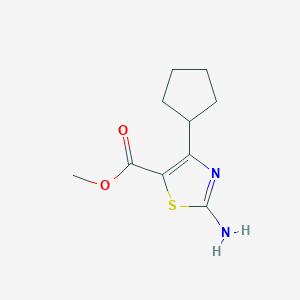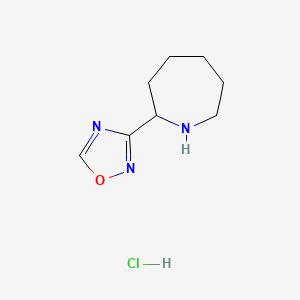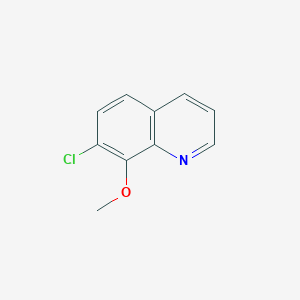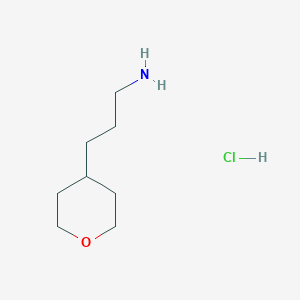
3-(Oxan-4-yl)propan-1-amine hydrochloride
Descripción general
Descripción
3-(Oxan-4-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.68 g/mol . It is a hydrochloride salt form of 3-(Oxan-4-yl)propan-1-amine, which is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propan-1-amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)propan-1-amine hydrochloride typically involves the reaction of 3-(Oxan-4-yl)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
3-(Oxan-4-yl)propan-1-amine+HCl→3-(Oxan-4-yl)propan-1-amine hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxan-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
3-(Oxan-4-yl)propan-1-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Oxan-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Oxan-4-yl)propan-1-amine: The parent compound without the hydrochloride salt.
4-(Oxan-4-yl)butan-1-amine: A similar compound with an extended carbon chain.
2-(Oxan-4-yl)ethan-1-amine: A similar compound with a shorter carbon chain.
Uniqueness
3-(Oxan-4-yl)propan-1-amine hydrochloride is unique due to its specific structure, which combines the oxane ring with a propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
3-(oxan-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8H,1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOPDQKNCIPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


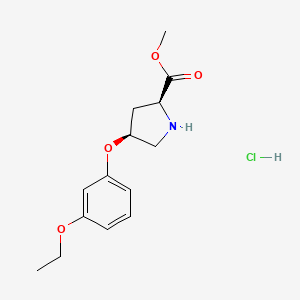
![[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine](/img/structure/B1430496.png)


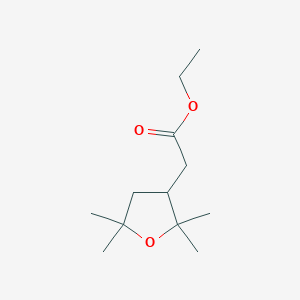
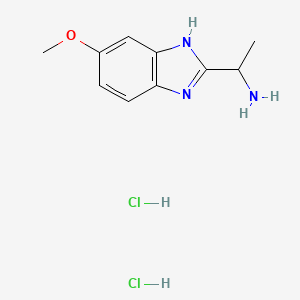
![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B1430505.png)
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid hydrochloride](/img/structure/B1430507.png)

